molecular formula C20H19ClFN3O B2466736 8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185100-23-5

8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2466736
CAS RN: 1185100-23-5
M. Wt: 371.84
InChI Key: LUENWQMMPUBEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antipsychotic Agent Research

8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one and related compounds have been studied as potential antipsychotic agents. These compounds, including 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, have shown promising results in biochemical and behavioral pharmacological test models. They exhibit a reduced propensity for neurological side effects, which is a significant benefit in antipsychotic drug development (Wise et al., 1985).

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of fluoro and trifluoromethyl substituents in N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. These compounds have demonstrated increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests (Obniska et al., 2006).

Research in ORL1 Receptor Agonists

The compound 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and similar derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).

Tachykinin NK2 Receptor Antagonists

A series of spiropiperidines, including 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, have been synthesized. These compounds show equivalent NK2 receptor binding affinity and have been found to be potent NK2 receptor antagonists, demonstrating selectivity and long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995).

properties

IUPAC Name

8-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENWQMMPUBEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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